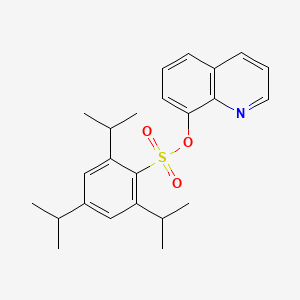
Quinolin-8-yl 2,4,6-triisopropylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline nucleus is a common motif in many antimalarial drugs, such as chloroquine and mefloquine. These compounds interfere with the heme detoxification pathway of the malaria parasite, leading to its death .
Anticancer Properties
Some quinoline derivatives exhibit promising anticancer activities. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival. The development of new quinoline-based compounds continues to be an active area of research in the quest for more effective cancer treatments .
Antibacterial and Antifungal Uses
Quinoline compounds possess antibacterial and antifungal properties, making them valuable in the development of new antibiotics. Their mechanism of action often involves the inhibition of DNA synthesis or function, which is crucial for bacterial and fungal reproduction .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinoline derivatives make them potential candidates for the treatment of chronic pain and inflammatory diseases. They can modulate the body’s inflammatory response and provide relief from pain .
Cardiovascular Applications
Quinoline derivatives can have cardiotonic effects, which may be beneficial in treating certain cardiovascular diseases. They can influence the heart’s contractility and rhythm, potentially leading to new therapeutic agents for heart conditions .
Central Nervous System (CNS) Effects
Quinoline compounds have been found to exhibit various effects on the CNS, including anticonvulsant properties. They may contribute to the development of new drugs for neurological disorders such as epilepsy .
Mécanisme D'action
Target of Action
Related compounds such as n-(quinolin-8-yl)methanesulfonamide have been shown to target methionine aminopeptidase in escherichia coli .
Mode of Action
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, linking the amino group to the aromatic ring . This property could potentially facilitate its interaction with its targets.
Result of Action
A related process involving n-(quinolin-8-yl)amides and acetone/acetonitrile under microwave-accelerated cross-dehydrogenative-coupling (cdc) conditions has been reported to generate corresponding 5-acetonated/acetonitriled n-(quinolin-8-yl)amides .
Action Environment
It’s worth noting that the compound’s structure allows it to form intermolecular hydrogen bonds, which could potentially be influenced by environmental factors such as ph and temperature .
Propriétés
IUPAC Name |
quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c1-15(2)19-13-20(16(3)4)24(21(14-19)17(5)6)29(26,27)28-22-11-7-9-18-10-8-12-25-23(18)22/h7-17H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFZQJXLFXZUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2,4,6-tri(propan-2-yl)benzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2961080.png)
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)
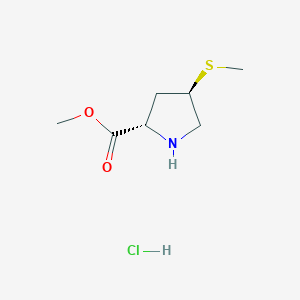
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)
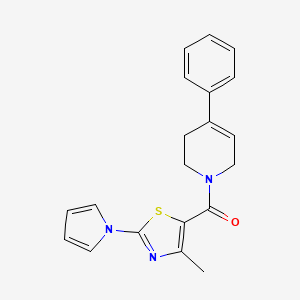
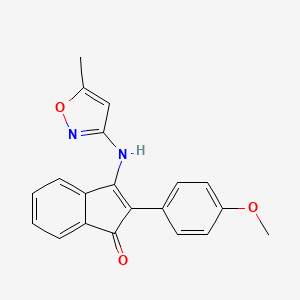
![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)
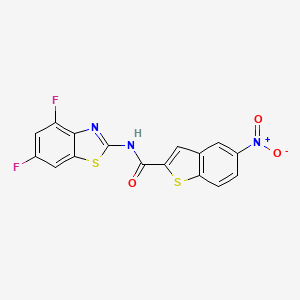
![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)

![Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate](/img/structure/B2961101.png)
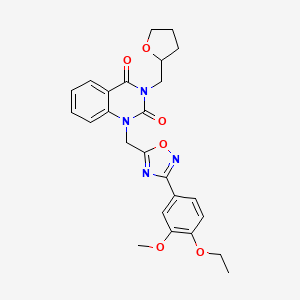
![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)